4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
Description
4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS: 896704-20-4) is a tricyclic heterocyclic compound with a complex fused-ring system. Its molecular formula is C₁₁H₁₁BrN₂O₂, and it has a molecular weight of 283.12 g/mol . The structure features:
- A bromine atom at position 2.
- Two methyl groups at positions 9 and 10.
- An oxa (oxygen) and diaza (two nitrogen) ring system.
- A ketone group at position 11.
This compound is primarily utilized in medicinal chemistry research, though its specific pharmacological activities remain under investigation. Its structural complexity makes it a candidate for studying molecular interactions and reactivity patterns in drug design.
Properties
IUPAC Name |
4-bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12-6-9(14-11(16)15(12)2)8-5-7(13)3-4-10(8)17-12/h3-5,9H,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNQMXVAOHYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its size, polarity, solubility, and stability. These properties would also affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its target, and its overall efficacy .
Biological Activity
4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one (CAS Number: 1975320-94-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 297.15 g/mol. The compound's structure is characterized by a complex bicyclic framework that may contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of diazatricyclo compounds have shown effectiveness against various bacterial strains by inhibiting critical metabolic pathways. While specific studies on 4-Bromo-9,10-dimethyl-8-oxa have not been extensively published, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, compounds with related structures have demonstrated cytotoxic effects on human cancer cell lines in vitro. Further investigation into the specific mechanisms by which 4-Bromo-9,10-dimethyl-8-oxa influences cancer cell behavior is warranted.
Neuroprotective Effects
Emerging research suggests that certain diazatricyclo compounds may possess neuroprotective properties. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation in neuronal tissues. The potential application of 4-Bromo-9,10-dimethyl-8-oxa in neuroprotection could be explored through further experimental studies.
The mechanisms through which 4-Bromo-9,10-dimethyl-8-oxa exerts its biological effects are not yet fully elucidated; however, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways.
- Oxidative Stress Reduction : The potential antioxidant properties could play a role in reducing cellular damage.
Case Studies and Research Findings
A review of existing literature highlights several case studies relevant to the biological activity of compounds similar to 4-Bromo-9,10-dimethyl-8-oxa:
Comparison with Similar Compounds
Structural and Functional Comparisons
The fluorine in ’s derivative increases electronegativity, influencing electronic distribution and binding affinity .
Oxo vs. Thione Groups: The ketone (oxo) group in the target compound may participate in hydrogen bonding as an acceptor, whereas the thione group in and acts as both donor and acceptor, enabling stronger intermolecular interactions (e.g., N–H···S in crystal packing) .
Substituent Complexity: The piperazino group in C432-0328 introduces a basic nitrogen center, enhancing solubility and bioavailability in drug-like molecules .
Pharmacological and Biochemical Insights
- Anticancer Potential: highlights a structurally related tricyclic compound (SK2) that synergizes with X-ray therapy to induce ROS-dependent apoptosis in oral cancer cells.
- Crystallographic Behavior : Derivatives like those in and exhibit hydrogen-bonded chain structures (N–H···S), which stabilize crystal lattices. The target’s methyl and bromine groups may sterically hinder such interactions, leading to distinct packing arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
